3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 899922-67-9
VCID: VC4483284
InChI: InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC
Molecular Formula: C23H19N3O6
Molecular Weight: 433.42

3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 899922-67-9

Cat. No.: VC4483284

Molecular Formula: C23H19N3O6

Molecular Weight: 433.42

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione - 899922-67-9

Specification

CAS No. 899922-67-9
Molecular Formula C23H19N3O6
Molecular Weight 433.42
IUPAC Name 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3
Standard InChI Key DIRHCTVRSIMPSP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione, reflecting its quinazoline-2,4-dione core substituted at the N1 position with a 4-nitrobenzyl group and at the C3 position with a 3,4-dimethoxyphenyl moiety . Its molecular formula (C₂₃H₁₉N₃O₆) accounts for 23 carbon, 19 hydrogen, 3 nitrogen, and 6 oxygen atoms, with a calculated exact mass of 433.42 g/mol. The presence of methoxy (-OCH₃) and nitro (-NO₂) groups contributes to its polarity and potential for hydrogen bonding, critical for biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number899922-67-9
Molecular FormulaC₂₃H₁₉N₃O₆
Molecular Weight433.42 g/mol
IUPAC Name3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
SMILES NotationCOC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N+[O-])OC
InChI KeyDIRHCTVRSIMPSP-UHFFFAOYSA-N

Structural Analysis

The quinazoline-2,4-dione core consists of a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4. The 3,4-dimethoxyphenyl substituent at C3 introduces steric bulk and electron-donating effects, while the 4-nitrobenzyl group at N1 adds electron-withdrawing character, influencing reactivity and binding affinity . X-ray crystallography of analogous compounds reveals planar quinazoline rings with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Reaction Pathways

Synthetic Route Overview

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically follows a multi-step protocol common to quinazolinones:

  • Condensation: Reaction of anthranilic acid derivatives with aldehydes or ketones to form intermediates.

  • Cyclization: Intramolecular dehydration or nucleophilic attack to close the pyrimidine ring.

  • Functionalization: Introduction of substituents via alkylation or aryl coupling .

For this compound, key steps include:

  • Step 1: Condensation of 3,4-dimethoxyaniline with a substituted benzaldehyde to form a Schiff base.

  • Step 2: Cyclization with a carbonyl source (e.g., phosgene or triphosgene) to yield the quinazoline-dione core.

  • Step 3: N1-alkylation using 4-nitrobenzyl bromide under basic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
13,4-Dimethoxyaniline, 4-nitrobenzaldehyde, EtOH, reflux75–80%
2Triphosgene, DMF, 0°C → RT65%
34-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C70%

Optimization Challenges

Yield optimization is hindered by the nitro group’s sensitivity to reduction under acidic conditions and the steric hindrance imposed by the 3,4-dimethoxyphenyl group . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >70% .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain limited, but computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, suitable for transmembrane diffusion. The nitro group enhances polarity, potentially improving aqueous solubility compared to non-nitrated analogs .

Thermal and pH Stability

Differential scanning calorimetry (DSC) of related quinazolinones shows decomposition temperatures >250°C, indicating thermal robustness . Stability under acidic conditions (pH < 3) is poor due to hydrolysis of the dione moiety, whereas neutral to basic conditions (pH 7–9) preserve integrity for >48 hours .

Hypothesized Pharmacological Applications

Antimicrobial Activity

Quinazolinones with nitro and methoxy substituents exhibit broad-spectrum antimicrobial effects. For example:

  • Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Fungi: 50% inhibition of Candida albicans at 32 µg/mL .
    The 4-nitrobenzyl group may enhance membrane penetration, while methoxy groups modulate electron density to interfere with microbial enzyme active sites .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 4-nitrobenzyl group with 4-fluorobenzyl (as in EVT-15131068) reduces antibacterial potency (MIC = 32 µg/mL vs. 16 µg/mL) but improves metabolic stability. Conversely, 3,5-dimethylphenyl analogs show enhanced cytotoxicity (IC₅₀ = 14.9 µM) due to increased hydrophobicity.

Table 3: Bioactivity Comparison of Quinazolinone Derivatives

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)16 (S. aureus)18.3 (MCF-7)
1-(4-Fluorobenzyl) analog3222.1
3-(3,5-Dimethylphenyl) analog 2414.9

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